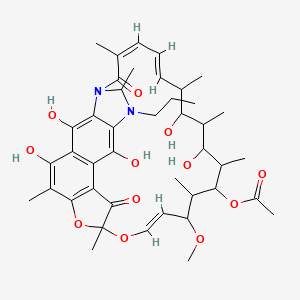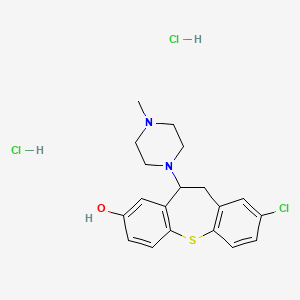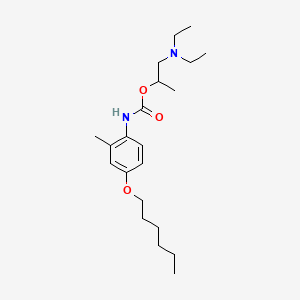
1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of 4-(hexyloxy)-2-methylphenol with ethyl chloroformate to form the corresponding ester. This intermediate is then reacted with diethylamine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the para position relative to the hexyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((Diethylamino)ethyl)-N-((4-ethylphenyl)methyl)-1H-benzimidazol-2-amine
- Poly(diethylaminoethyl methacrylate)
Uniqueness
1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethylamino and hexyloxy groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
| 63986-57-2 | |
Formule moléculaire |
C21H36N2O3 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
1-(diethylamino)propan-2-yl N-(4-hexoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C21H36N2O3/c1-6-9-10-11-14-25-19-12-13-20(17(4)15-19)22-21(24)26-18(5)16-23(7-2)8-3/h12-13,15,18H,6-11,14,16H2,1-5H3,(H,22,24) |
Clé InChI |
WZKHEEMESQKECF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN(CC)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


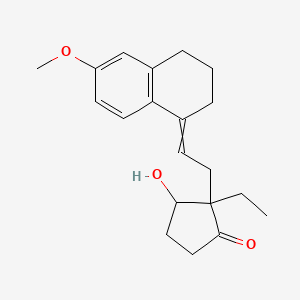
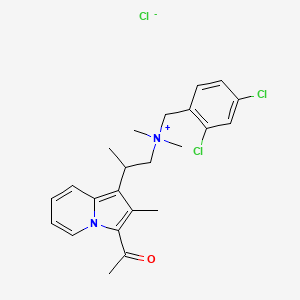

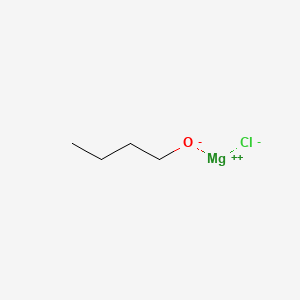

![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)

![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)

